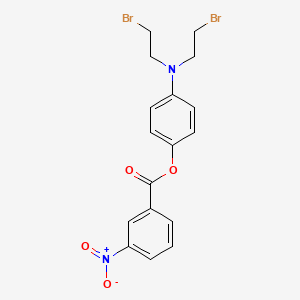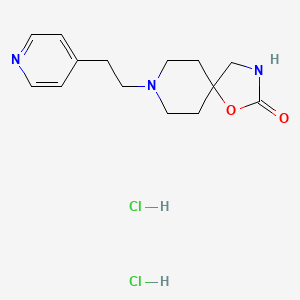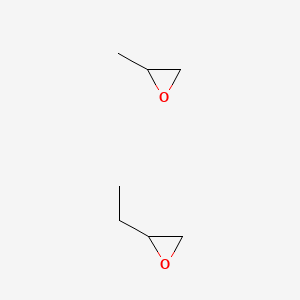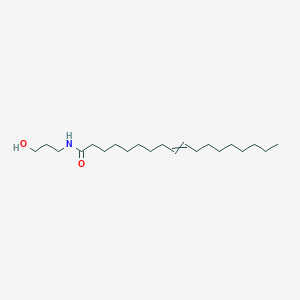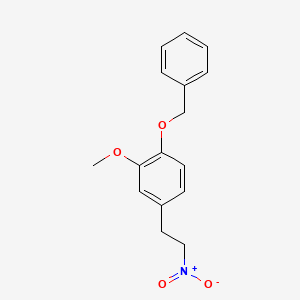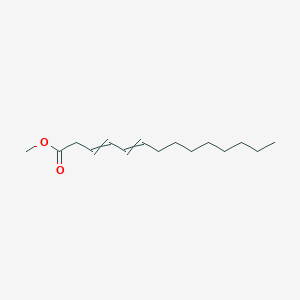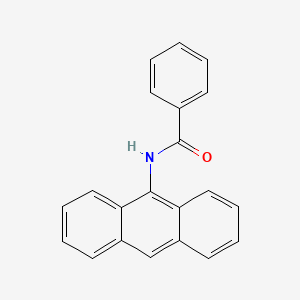
N-(Anthracen-9-YL)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Anthracen-9-YL)benzamide is an organic compound that features an anthracene moiety attached to a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Anthracen-9-YL)benzamide can be synthesized through the condensation of anthracene-9-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(Anthracen-9-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the benzamide group to a primary amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
N-(Anthracen-9-YL)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(Anthracen-9-YL)benzamide, particularly in its role as a ZNF207 inhibitor, involves the downregulation of stem-related genes. This compound hinders tumorigenesis and migration while promoting apoptosis in glioma cells. The molecular targets include ZNF207, which is crucial for maintaining the stemness of glioma cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(Anthracen-9-ylmethyl)benzamide: Similar structure but with a methylene bridge between the anthracene and benzamide groups.
Anthracene-9-carboxylic acid: Precursor in the synthesis of N-(Anthracen-9-YL)benzamide.
Anthracene-9-ylphenyl derivatives: Used in OLEDs and other electronic applications.
Uniqueness
This compound stands out due to its combination of fluorescence properties and biological activity. Its ability to act as a ZNF207 inhibitor makes it a promising candidate for cancer research, particularly in targeting glioma cells .
Propiedades
Número CAS |
24672-75-1 |
|---|---|
Fórmula molecular |
C21H15NO |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
N-anthracen-9-ylbenzamide |
InChI |
InChI=1S/C21H15NO/c23-21(15-8-2-1-3-9-15)22-20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H,(H,22,23) |
Clave InChI |
MRGYEWYAVKQUEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



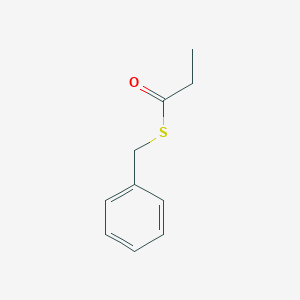




![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
